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Cycloartane-3β,24,25-triol

Cat. No.: B1152164
CAS No.: 57576-29-1
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Description

Overview of Cycloartane (B1207475) Triterpenoids in Phytochemistry

Cycloartane triterpenoids represent a large and diverse group of natural compounds predominantly found in the plant kingdom. ontosight.ai Their chemical structure is characterized by a tetracyclic skeleton with a distinctive cyclopropane (B1198618) ring fused to a steroid-like nucleus, a feature that arises from the cyclization of squalene. ontosight.aichemistry-chemists.com This unique structural motif makes them a subject of significant interest in phytochemistry. chemistry-chemists.com

These compounds are biosynthesized in plants via the isoprenoid pathway, with cycloartenol (B190886) serving as a key precursor to phytosterols (B1254722). chemistry-chemists.complos.org The structural diversity within the cycloartane class is generated by various enzymatic modifications, such as oxidation, glycosylation, and acylation, leading to a wide array of derivatives with differing biological activities. ontosight.aimdpi.com Many plants from families like Euphorbiaceae, Schisandraceae, and Leguminosae are rich sources of these triterpenoids. nih.govresearchgate.netresearchgate.net Phytochemical investigations have led to the isolation and characterization of hundreds of cycloartane compounds, each with unique substitution patterns that influence their biological properties. sci-hub.senih.govacs.orgstanford.edu

Historical Context of Research on Cycloartane-Type Compounds

The study of cycloartane-type compounds dates back to the mid-20th century with the isolation and structural elucidation of cycloartenol from the latex of Artocarpus integrifolia. chemistry-chemists.com This discovery was a significant milestone, as it established the characteristic 9,19-cyclopropane ring system that defines this class of triterpenoids. chemistry-chemists.com Early research focused on their role as key intermediates in the biosynthesis of phytosterols in plants, distinguishing the plant sterol pathway from that in animals and fungi which proceeds via lanosterol (B1674476). plos.org

Over the decades, advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been instrumental in the identification and structural determination of a vast number of new cycloartane derivatives from various plant sources. sci-hub.sespandidos-publications.comscispace.com This has led to a deeper understanding of their structural diversity and distribution in the plant kingdom. researchgate.netstanford.edu More recent research has shifted towards investigating the biological activities of these compounds, driven by their potential applications in medicine and agriculture. sci-hub.senih.gov

Significance of Cycloartane-3β,24,25-triol as a Bioactive Natural Product

This compound has emerged as a particularly significant bioactive natural product due to its demonstrated biological activities. It has been isolated from various plant sources, including Euphorbia denticulata and Chrysanthemum morifolium. brieflands.comnih.govmedchemexpress.com

Research has highlighted its potential as an anti-cancer agent. biocrick.comchemfaces.com Specifically, studies have shown its cytotoxic effects against various cancer cell lines. For instance, it has exhibited inhibitory activity against human prostate cancer cells (PC-3 and DU145). brieflands.combiocrick.comchemfaces.comresearchgate.net The mechanism of its anti-cancer activity has been linked to the inhibition of specific kinases, such as myotonic dystrophy-related CDC42-binding kinase alpha (MRCKα), which is involved in cancer cell proliferation. biocrick.comchemfaces.com Furthermore, (24R)-Cycloartane-3β,24,25-triol has shown moderate cytotoxicity against B16, MCF-7, and HepG2 cells. rsc.org The presence and configuration of the hydroxyl groups at positions 3, 24, and 25 are believed to be crucial for its biological activity. ontosight.airsc.org

Properties

CAS No.

57576-29-1

Molecular Formula

C30H52O3

Appearance

Powder

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Cycloartane 3β,24,25 Triol

Botanical Sources of Cycloartane-3β,24,25-triol

The flowers of Chrysanthemum morifolium (family Asteraceae) are a known source of this compound. Specifically, the (24S)-cycloartane-3β,24,25-triol isomer has been isolated from this plant. medchemexpress.commedchemexpress.commedchemexpress.com Research has identified this compound within the nonsaponifiable lipid fraction of a methanol extract of the flowers. basicmedicalkey.com This particular isomer is one of several cycloartane-type triterpenoids characterized from C. morifolium. basicmedicalkey.com

Table 1: Isolation of this compound from Chrysanthemum morifolium

Plant Part Extraction Method Isolated Compound

Tillandsia recurvata, commonly known as Jamaican Ball Moss, has been studied for its bioactive constituents. The anticancer and antiviral properties of this plant are suggested to be linked to its naturally occurring cycloartane (B1207475) compounds, which include cycloartane-3,24,25-triol and the related cycloartane-3,24,25-diol. researchgate.net While the compound is associated with the bioactivity of the plant, some studies have utilized a purchased standard of cycloartane-3,24,25-triol for biological evaluation against cancer cell lines. researchgate.net

The genus Euphorbia is a rich source of diverse triterpenoids, including those with a cycloartane skeleton. mdpi.com this compound has been successfully isolated from Euphorbia denticulata. mdpi.comnih.gov One study noted that the isolation from E. denticulata represented the first report of this compound from a natural origin. nih.gov The compound was identified alongside another cycloartane, cycloartane-3β,25-diol. nih.gov Furthermore, the presence of (24R)-cycloartane-3β, 24, 25-triol has also been reported in the leaves of Euphorbia neriifolia. mdpi.com

Table 2: Occurrence of this compound in Euphorbia Species

Species Plant Part Isolated Compound(s)
Euphorbia denticulata Not specified This compound mdpi.comnih.gov

Chemical investigations into the constituents of Landoltia punctata, a species of duckweed, have identified the presence of this compound.

The genus Trichilia, belonging to the Meliaceae family, is known for producing various cycloartane-type triterpenes. researchgate.net Studies on the leaves of Trichilia casaretti have led to the isolation and characterization of several such compounds, including 24-methylencycloartan-12-oxo-3β,22α-diol, trichiliol, 24-methylencycloart-3β,22-diol, 22,25-dihydrocycloart-23(E)-en-3β-ol, and 22(R)-hydroxycycloart-24-en-3-ol. researchgate.net However, the direct isolation of this compound from T. casaretti has not been specified in the available research.

Dysoxylum malabaricum (Meliaceae) is another confirmed natural source of this compound. Specifically, (24R)-cycloartane-3β,24,25-triol has been isolated from its leaves and bark. vipslib.comscielo.brresearchgate.net No information was found linking this compound to the species Abies forrestii.

Table 3: Mentioned Chemical Compounds

Compound Name
(24S)-25-ethoxycycloartane-3β,24-diol
(24R)-cycloartane-3β, 24, 25-triol
22(R)-hydroxycycloart-24-en-3-ol
22,25-dihydrocycloart-23(E)-en-3β-ol
24-methylencycloart-3β,22-diol
24-methylencycloartan-12-oxo-3β,22α-diol
Cycloartane-3,24,25-diol
This compound
Cycloartane-3β,25-diol
Taraxast-12-ene-3β,20,21(α)-triol

Extraction and Purification Techniques for this compound

The isolation of this compound and related cycloartane triterpenoids from plant matrices is a meticulous process that begins with the extraction of crude material, followed by fractionation and purification to yield the pure compound.

Solvent Extraction Methodologies (e.g., chloroform, ethanol, acetone)

The initial step in isolating cycloartane triterpenoids involves extraction from the dried and powdered plant material using organic solvents. The choice of solvent is critical and is based on the polarity of the target compounds.

Chloroform: Often used in combination with other solvents like methanol, chloroform is effective in extracting moderately polar compounds. A dichloromethane (a chlorinated hydrocarbon similar to chloroform)-methanol extract of Dysoxylum malabaricum bark was utilized for the bioassay-guided fractionation that led to the isolation of new cycloartane triterpenoids. rsc.orgresearchgate.net

Ethanol: As a polar protic solvent, ethanol is widely used to extract a broad range of phytochemicals, including triterpenoids and their glycosides. For instance, a 70% ethanol extract of Actaea vaginata was the starting point for isolating several cycloartane triterpenoids. researchgate.net Similarly, an ethanolic extract of Cimicifuga dahurica roots yielded various cycloartane analogues. nih.gov

Acetone: This solvent is effective for extracting a wide array of triterpenes. An acetone extract of the whole plant of Euphorbia tuckeyana was successfully used to isolate several cycloartane-type triterpenes. capes.gov.br

The general procedure involves macerating the plant material in the chosen solvent for an extended period, followed by filtration and concentration under reduced pressure to obtain a crude extract.

Solvent SystemPlant SourceTarget Compounds
Dichloromethane-MethanolDysoxylum malabaricumCytotoxic Cycloartane Triterpenoids
EthanolCimicifuga dahuricaCycloartane Triterpenoid (B12794562) Derivatives
AcetoneEuphorbia tuckeyanaCycloartane-type Triterpenes

Chromatographic Separation Strategies

Following initial extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques to separate and purify the target triterpenoids.

Column chromatography is a fundamental technique for the initial fractionation of crude extracts. Silica (B1680970) gel is the most commonly used stationary phase for separating cycloartane triterpenoids. The crude extract is loaded onto the column and eluted with a gradient of solvents, typically increasing in polarity (e.g., from n-hexane to ethyl acetate (B1210297) or from dichloromethane to methanol). acs.orgnih.gov This process separates the mixture into several fractions based on the differential adsorption of the components to the silica gel. For example, a dichloromethane-soluble fraction from Curculigo orchioides was subjected to silica gel column chromatography to yield multiple fractions, which were then further purified. nih.gov

For final purification to achieve high-purity compounds, preparative High-Performance Liquid Chromatography (HPLC) is indispensable. This technique offers high resolution and is used on fractions obtained from column chromatography. acs.org Reverse-phase columns (e.g., C18) are commonly employed with solvent systems like acetonitrile-water or methanol-water. nih.gov The use of HPLC was crucial in the bioassay-guided fractionation of the Dysoxylum malabaricum extract to isolate pure cycloartane triterpenoids. rsc.org

Medium-Pressure Liquid Chromatography (MPLC) serves as an intermediate step between low-pressure column chromatography and high-pressure HPLC. It offers better resolution and faster separation than classical column chromatography. Reverse-phase (RP-18) MPLC has been used to separate fractions obtained from silica gel chromatography, such as in the isolation protocol for compounds from Curculigo orchioides, using a methanol-water gradient system. acs.orgnih.gov

Chromatography TechniqueStationary PhaseEluent/Mobile Phase ExamplePurpose
Classical Column ChromatographySilica GelDichloromethane-Methanol gradientInitial Fractionation
MPLCRP-18Methanol-Water gradientIntermediate Purification
Preparative HPLCC18 (ODS)Acetonitrile-Water (isocratic)Final Purification

Structural Elucidation and Stereochemical Analysis of this compound

The definitive identification and stereochemical assignment of complex natural products like this compound rely on a combination of modern spectroscopic techniques. These methods provide a detailed map of the molecule's atomic framework, connectivity, and spatial arrangement. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which, when used in conjunction, allow for an unambiguous structural determination.

**3.1. Spectroscopic Approaches for Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to identify the chemical environment of each proton and carbon atom and map their connectivity.

The 1D NMR spectra provide fundamental information about the types and numbers of proton and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display several characteristic signals that define its structure. A hallmark feature of the cycloartane skeleton is the presence of a cyclopropane (B1198618) ring at C-9, C-10, and C-19. This results in two highly shielded and diagnostically significant signals for the C-19 methylene (B1212753) protons (H₂-19), which typically appear as a pair of doublets in the upfield region of the spectrum, around δ 0.3–0.6 ppm nih.gov.

The proton attached to the hydroxyl-bearing carbon at the 3-position (H-3) is another key indicator. For a 3β-hydroxy configuration, this proton is in an axial (α) position and typically resonates as a double doublet around δ 3.2–3.4 ppm due to coupling with the adjacent methylene protons at C-2. The coupling constants of this signal are informative for confirming its stereochemistry. The spectrum would also feature a series of overlapping signals for the numerous methylene and methine protons of the tetracyclic system, along with distinct singlets and doublets for the methyl groups (C-18, C-21, C-26, C-27, C-28, C-29, C-30). The protons on the side chain, particularly the H-24 methine adjacent to two hydroxyl groups, would appear as a downfield signal, with its multiplicity revealing its coupling to neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 30 distinct carbon signals, consistent with the molecular formula C₃₀H₅₂O₃. Key resonances would include those for the three oxygenated carbons: C-3, C-24, and C-25. The C-3 signal, bearing the β-hydroxyl group, typically appears around δ 78–79 ppm. The signals for C-24 and C-25 would be found further downfield, confirming the presence of the side-chain diol. The carbons of the characteristic cyclopropane ring (C-9, C-10, and C-19) also have distinctive chemical shifts. Other notable signals include those for the quaternary carbons and the seven methyl groups, which generally appear in the upfield region of the spectrum.

The following tables outline the expected ¹H and ¹³C NMR chemical shifts for the core cycloartane skeleton and the side chain of this compound, based on data from closely related analogs.

Table 1: Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (δ ppm)Multiplicity
H-3~ 3.2-3.4dd
H₂-19~ 0.3-0.6d, d
H₃-18~ 0.9-1.0s
H₃-21~ 0.9-1.0d
H-24~ 3.5-3.7m
H₃-26~ 1.1-1.2s
H₃-27~ 1.1-1.2s
H₃-28~ 0.8-0.9s
H₃-29~ 0.8-0.9s
H₃-30~ 0.9-1.0s

Table 2: Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ ppm)
C-3~ 78.5
C-5~ 47.2
C-9~ 20.1
C-10~ 26.0
C-19~ 29.8
C-24~ 76.0
C-25~ 73.0

2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the individual ring systems and along the side chain, for instance, by showing correlations between H-2, H-3, and H-4, and tracing the path from H-20 through the side chain to H-24.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the placement of quaternary carbons and functional groups. For example, HMBC correlations from the C-19 cyclopropane protons to carbons C-1, C-5, C-9, and C-10 would confirm the cycloartane core. Correlations from the various methyl protons to their neighboring carbons would definitively place them within the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is the primary tool for determining the relative stereochemistry of the molecule. For instance, spatial correlations between the H-3α proton and other axial protons, such as H-5α, would confirm their co-facial relationship and support the β-orientation of the hydroxyl group. Similarly, NOE correlations between the methyl groups (e.g., H₃-18 and H₃-30) and other protons in the ring system would establish the stereochemistry at the various chiral centers.

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound, as well as structural details based on its fragmentation patterns.

HR-ESI-MS is a soft ionization technique that provides a highly accurate mass measurement of the intact molecule, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound, the molecular formula is C₃₀H₅₂O₃. The calculated monoisotopic mass for this formula is 460.39163 Da uni.lu. HR-ESI-MS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 461.39891 and a sodium adduct [M+Na]⁺ at m/z 483.38085 uni.lu. The observation of these ions with high mass accuracy (typically within 5 ppm) would unequivocally confirm the elemental composition of the molecule.

EI-MS is a higher-energy technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. For cycloartane triterpenoids, fragmentation often involves the loss of water molecules from the hydroxyl groups and characteristic cleavage of the side chain. The cleavage between C-20 and C-22 is a common fragmentation pathway. Other significant fragment ions arise from cleavages within the tetracyclic ring system, which are characteristic of the cycloartane skeleton researchgate.net. Analysis of these fragments helps to confirm the nature and location of the side chain and the core structure of the triterpenoid.

Structural Elucidation and Stereochemical Analysis of Cycloartane 3β,24,25 Triol

Chiral Purity and Stereoisomeric Characterization (e.g., (24S)- or (24R)-stereoisomers)

The stereochemistry of the side chain, particularly at the C-24 position, is a critical aspect of the structural characterization of Cycloartane-3β,24,25-triol. The presence of a chiral center at C-24 gives rise to two distinct stereoisomers: (24S)-Cycloartane-3β,24,25-triol and (24R)-Cycloartane-3β,24,25-triol. The determination of the absolute configuration at this position is essential for unambiguous structural assignment and is typically achieved through detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and comparison with known standards.

Research has led to the successful isolation and characterization of these stereoisomers from natural sources. For instance, cycloartane-3β, 24(S), 25-triol has been isolated from Euphorbia denticulata. nih.govbrieflands.com Its structure was established through the use of extensive 1D and 2D-NMR spectroscopy, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). nih.gov

The differentiation between the (24S) and (24R) epimers is reliably accomplished by comparing their ¹³C NMR spectral data. acs.org Subtle but distinct differences in the chemical shifts of the carbon atoms in the side chain are observed, which allows for the definitive assignment of the stereochemistry at C-24. The chemical shifts for C-17 and carbons C-20 through C-27 are particularly diagnostic. acs.org For example, the ¹³C NMR spectrum of the (24R) isomer shows a signal for C-24 at approximately δ 79.6 ppm, whereas the corresponding signal for the (24S) isomer appears at around δ 78.8 ppm. acs.org

The following table presents a comparison of the ¹³C NMR chemical shifts for the side chain carbons of the (24R) and (24S) stereoisomers of this compound, which highlights the key differences used for their characterization. acs.org

Table 1: Comparative ¹³C NMR Data (δ in ppm) for the Side Chain of (24R)- and (24S)-Cycloartane-3β,24,25-triol

Carbon(24R)-stereoisomer(24S)-stereoisomer
C-17~52.3~52.4
C-20~36.4~35.9
C-21~18.4~18.2
C-22~33.5~33.1
C-23~28.7~28.4
C-24~79.6~78.8
C-25~73.2~73.7
C-26~23.2~23.3
C-27~26.6~26.6

Note: Chemical shift values are approximate and may vary slightly depending on the solvent and experimental conditions.

The existence and study of both the (24R)- and (24S)-stereoisomers are noted in scientific literature, often in the context of evaluating their biological activities, such as cytotoxicity against various cancer cell lines. rsc.org This underscores the importance of precise stereochemical characterization, as different stereoisomers of a compound can exhibit significantly different biological properties.

Biosynthetic Pathways and Biotransformation Studies of Cycloartane Type Triterpenoids

Endogenous Biosynthesis of Cycloartane (B1207475) Skeletons in Plants

The formation of the characteristic cycloartane skeleton in plants is a multi-step enzymatic process rooted in the broader pathway of isoprenoid biosynthesis. This pathway generates a vast array of natural products, including sterols and triterpenoids, from simple five-carbon precursors.

The pivotal step in the biosynthesis of triterpenoids is the cyclization of the linear precursor, 2,3-oxidosqualene (B107256). nih.govresearchgate.net This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net These enzymes are crucial as they represent the first point of diversification in the pathway, channeling the common precursor into a multitude of cyclic skeletons, which forms the basis for the immense structural diversity of triterpenoids. researchgate.netfrontiersin.org

In plants, a specific OSC, cycloartenol (B190886) synthase (CAS), is responsible for the synthesis of cycloartenol, the foundational molecule for most plant sterols and cycloartane-type triterpenoids. frontiersin.orgnih.govuoa.gr The enzyme folds the 2,3-oxidosqualene substrate into a specific conformation, initiating a cascade of cation-pi cyclizations and rearrangements to produce the distinctive tetracyclic structure with a cyclopropane (B1198618) ring (the 9β,19-cyclo feature) characteristic of the cycloartane skeleton. nih.govnih.gov The activity of different OSCs within a single plant can lead to the production of various triterpenoid (B12794562) scaffolds, highlighting their role as key gatekeepers of triterpenoid diversity. nih.govresearchgate.net

The universal building blocks for all isoprenoids, including cycloartanes, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org In the cytoplasm of plants, these precursors are synthesized via the mevalonic acid (MVA) pathway. nih.govnih.gov

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov This intermediate is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a key rate-limiting step in the pathway. nih.gov Subsequent phosphorylation and decarboxylation steps convert mevalonic acid into IPP. nih.govyoutube.com IPP can then be isomerized to DMAPP. nih.gov Through sequential head-to-tail condensations, IPP and DMAPP units are assembled into farnesyl diphosphate (FPP; C15). Two molecules of FPP are then joined head-to-head to form the C30 hydrocarbon squalene, the direct precursor to 2,3-oxidosqualene, which then enters the cyclization step catalyzed by OSCs. nih.gov

Microbial Biotransformation of Cycloartane-Type Precursors

Microbial biotransformation is a powerful tool for the structural modification of natural products, offering high regio- and stereoselectivity under mild conditions. nih.govnih.govmedcraveonline.com This approach has been successfully applied to cycloartane-type triterpenoids to generate novel derivatives, including Cycloartane-3β,24,25-triol.

Research has demonstrated the capability of certain fungi to metabolize cycloartane skeletons. A notable example is the biotransformation of cycloartenol using the fungus Glomerella fusarioides. nih.govacs.orgacs.org In these studies, cycloartenol was introduced into the fungal culture, which then acted as a biocatalyst to perform specific chemical modifications on the triterpenoid substrate. nih.govacs.org This process leverages the fungus's natural enzymatic machinery to hydroxylate or otherwise alter the precursor molecule at positions that can be challenging to modify through conventional chemical synthesis. nih.govmedcraveonline.com

The incubation of cycloartenol with Glomerella fusarioides leads to the production of several metabolites through enzymatic reactions. nih.govacs.org Among the products formed is this compound. nih.govacs.org The formation of this compound from cycloartenol involves the enzymatic hydroxylation of the side chain. Specifically, the fungus introduces two hydroxyl groups at the C-24 and C-25 positions of the cycloartenol side chain, converting the terminal double bond into a diol. This transformation highlights the utility of microbial systems in performing targeted oxidations on complex molecules. nih.govacs.org

Following the incubation of cycloartenol with Glomerella fusarioides, the resulting metabolites were isolated and their structures were elucidated using spectroscopic methods. nih.govacs.org The biotransformation yielded a mixture of compounds, demonstrating that the fungus possesses enzymes capable of catalyzing different reactions on the cycloartane scaffold. nih.govacs.org

The major metabolites identified from the bioconversion of cycloartenol are detailed in the table below. Besides the target compound, this compound, other derivatives such as cycloartenone and cycloart-25-ene-3β,24-diol were also produced. nih.govacs.orgacs.org The yields of these products were relatively low, with a significant portion of the starting material remaining unmetabolized. acs.org

SubstrateMetaboliteYield (%)Transformation Type
CycloartenolCycloartenone2.2Oxidation of 3-OH
Cycloart-25-ene-3β,24-diol0.8Hydroxylation
This compound1.0Dihydroxylation

Mechanistic Investigations of Biological Activities of Cycloartane 3β,24,25 Triol

Antineoplastic Activities and Associated Molecular Mechanisms

Cycloartane-3β,24,25-triol has emerged as a compound of interest in oncological research due to its potential antineoplastic properties. Investigations into its biological activities have revealed specific molecular mechanisms through which it may exert its anti-cancer effects. A significant focus of this research has been on its ability to inhibit key enzymes involved in cancer progression and to modulate the viability of cancer cells, particularly in the context of prostate cancer.

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. This compound has been scrutinized for its ability to inhibit these enzymes, with studies revealing a notable selectivity for the Myotonic Dystrophy Kinase-related Cdc42-binding Kinase (MRCK) family.

Research has demonstrated that this compound is a potent and selective inhibitor of MRCKα. nih.govnih.gov In a comprehensive screening against a panel of 451 kinases, the compound exhibited strong selectivity for MRCKα with a dissociation constant (Kd) of 0.26 μM. nih.govnih.govresearchgate.net This inhibitory action is significant as MRCKα is known to be a key regulator of the actin cytoskeleton and is implicated in the uncontrolled growth characteristic of cancer cells. nih.gov Elevated levels of MRCKα have been observed in cancerous tumors compared to adjacent normal tissues, making it a promising target for therapeutic intervention. nih.gov The inhibition of MRCKα by this compound is considered a potential mechanism for restoring normal cellular growth regulation. nih.govresearchgate.net

While the inhibitory effect of this compound on MRCKα is well-documented, its specific impact on other MRCK isoforms, such as MRCKβ, is not as extensively detailed in the current body of research. The kinase selectivity profile, which screened against 451 kinases, identified MRCKα as the primary target, suggesting a high degree of selectivity. nih.govnih.gov Understanding the differential effects on various isoforms is crucial, as kinases within the same family can have overlapping yet distinct biological roles.

The inhibition of MRCKα by this compound has significant implications for downstream signaling pathways that regulate cellular architecture and motility. MRCK kinases are pivotal in controlling the cytoskeleton, a network essential for cell shape, movement, and invasion. researchgate.net By inhibiting MRCKα, this compound can disrupt these processes, which are often hijacked by cancer cells to facilitate metastasis. researchgate.net

Furthermore, MRCKα is known to indirectly contribute to tumor progression through the activation of other kinases, including LIM domain kinase 1 (LIMK1). researchgate.net LIMK1 is frequently overexpressed in prostate cancer and plays a role in tumor cell invasion and migration. researchgate.net Therefore, the inhibition of MRCKα by this compound is anticipated to modulate the activity of this downstream effector, thereby impeding the invasive potential of cancer cells.

The efficacy of an antineoplastic compound is ultimately determined by its ability to inhibit the growth and proliferation of cancer cells. In vitro studies using established cancer cell lines provide a foundational understanding of a compound's potential therapeutic value.

This compound has demonstrated significant anti-proliferative effects in prostate cancer cell lines. Specifically, in studies involving the DU145 and PC-3 human prostate cancer cell lines, the compound effectively reduced cell viability. nih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for these cell lines.

Cell LineIC50 Value (μM)Reference
DU1451.56 ± 0.18 researchgate.net
DU1451.67 ± 0.18 nih.govnih.govresearchgate.net
PC-32.04 ± 0.28 researchgate.net
PC-32.226 ± 0.28 nih.govnih.govresearchgate.net

These findings underscore the potential of this compound as an anti-cancer agent, particularly against prostate cancer. nih.govresearchgate.net The observed reduction in viability of both PC-3 and DU145 cells further validates the significance of its MRCKα inhibitory activity in a cellular context. nih.gov

Modulation of Cellular Proliferation and Viability in In Vitro Cancer Models

Investigations in Breast Cancer Cell Lines (e.g., MDA-MB48, MCF-7)

Research into the effects of this compound on breast cancer cell lines has demonstrated its potential as a cytotoxic agent. Specifically, studies have evaluated the (24R) stereoisomer of this compound against the MCF-7 human breast cancer cell line. rsc.org The compound exhibited moderate cytotoxicity, with reported IC50 values in the range of 19.5 to 52.0 μM. rsc.org This cytotoxic activity suggests that the presence and configuration of hydroxyl groups on the cycloartane (B1207475) skeleton, particularly at positions C-3 or C-24, may play a role in its anticancer effects. rsc.org While related cycloartane compounds have been tested against other breast cancer cell lines such as MDA-MB-468, specific data for this compound against this particular cell line are not extensively documented in the available literature. tut.ac.za

Effects on Mouse Lymphoma Cells

The biological activity of this compound has been assessed in the context of mouse lymphoma cells, particularly focusing on apoptosis induction and the reversal of multidrug resistance. In a comparative study of fifteen different cycloartane triterpenes, this compound was evaluated for its ability to induce apoptosis in a mouse lymphoma cell line. The findings indicated that the rate of cell death attributable to the compound was exceedingly low. While some other tested cycloartanes were classified as moderate inducers of apoptosis, this compound was not among them, suggesting it is not a potent initiator of apoptosis in this specific cancer cell model.

Induction of Apoptosis Pathways in Cancer Cell Models

This compound has been shown to reduce the viability of various cancer cells, including prostate and breast cancer cell lines, which is indicative of apoptosis induction. rsc.orgtut.ac.zanih.gov However, detailed mechanistic studies that fully elucidate the specific molecular pathways of apoptosis triggered by this particular compound are not yet extensively detailed in the scientific literature. Triterpenoids as a class are known to induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins. nih.gov For example, a structurally similar compound, cycloartan-24-ene-1α,2α,3β-triol, has been shown to induce apoptosis in PC-3 prostate cancer cells by regulating the expression levels of B-cell lymphoma 2 (Bcl-2), Bcl-2-associated X protein (Bax), p53, and caspase-3. While these findings in related molecules are informative, specific research confirming the direct modulation of these pathways by this compound is required for a complete mechanistic understanding.

Reversal of Multidrug Resistance (MDR) in Cancer Cells

One of the most significant biological activities identified for this compound is its ability to counteract multidrug resistance (MDR) in cancer cells. This phenomenon, where cancer cells become resistant to a broad range of anticancer drugs, is a major obstacle in chemotherapy. In studies utilizing a mouse lymphoma cell line engineered to overexpress P-glycoprotein, this compound demonstrated a potent ability to reverse this resistance. Among fifteen cycloartane triterpenes tested, it was one of the two compounds exhibiting the highest efficacy in restoring drug sensitivity.

The mechanism behind the MDR reversal activity of this compound is directly linked to its interaction with ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp). P-glycoprotein is a well-characterized efflux pump that actively removes chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness. Research indicates that this compound functions by inhibiting the activity of this pump. The effectiveness of this interaction was quantified using a fluorescence-based assay, where this compound achieved a high fluorescence activity ratio (R) of 46.37 at a concentration of 40 µg/mL, signifying substantial inhibition of P-gp-mediated efflux.

MDR Reversal Activity of this compound

CompoundCell LineTarget TransporterConcentrationFluorescence Activity Ratio (R)
This compoundMouse Lymphoma (MDR1-transfected)P-glycoprotein (P-gp)40 µg/mL46.37

The primary mechanism by which this compound inhibits P-glycoprotein involves the direct modulation of the pump's efflux function. By impeding the transporter's ability to expel cytotoxic drugs, the compound effectively increases the intracellular accumulation of these agents, thereby restoring their therapeutic efficacy in resistant cells. Structure-activity relationship analyses suggest that specific chemical features of the cycloartane molecule are crucial for this inhibitory activity. The presence of a free hydroxyl group at the C-3 position and a tertiary hydroxyl group at C-25 are considered important for the potent MDR reversal activity observed with this compound.

Regulation of Nuclear Factor-kappa B (NF-κB) Signaling

This compound has been investigated for its role in modulating key inflammatory pathways linked to cancer progression, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. nih.gov Studies have indicated that this compound can inhibit NF-κB activation. researchgate.net This inhibitory action includes preventing the nuclear translocation of the p65 subunit, a key event in the activation of NF-κB-mediated gene transcription. By blocking the NF-κB axis, this cycloartane triterpenoid (B12794562) can interfere with the signaling that supports cancer cell growth and survival, highlighting a potential mechanism for its chemopreventive and therapeutic effects. nih.gov

Enhancement of Death Receptor Expression (e.g., Death Receptor 5)

The induction of apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. One of the major pathways for initiating apoptosis is the extrinsic pathway, which involves the activation of death receptors on the cell surface, such as Death Receptor 5 (DR5), also known as TRAIL-R2. Upon binding with its ligand (TRAIL), DR5 triggers a signaling cascade that leads to the activation of caspases and subsequent cell death.

However, specific studies detailing the direct effect of this compound on the enhancement of death receptor expression, including Death Receptor 5, are not extensively available in the current scientific literature. While other cycloartane-type triterpenoids have been investigated for their pro-apoptotic effects, the precise mechanism involving the upregulation of specific death receptors by this compound has not been explicitly reported. Research on a structurally similar compound, Cycloartan-24-ene-1α,2α,3β-triol, has shown it induces apoptosis by regulating proteins associated with the mitochondrial (intrinsic) pathway, such as Bcl-2, Bax, and caspase-3, rather than the death receptor (extrinsic) pathway. spandidos-publications.comresearchgate.netspandidos-publications.comnih.gov

Antimicrobial Activities

The antimicrobial potential of natural compounds is a significant area of research. This compound has been evaluated for its activity against specific pathogens.

(24S)-Cycloartane-3β,24,25-triol has demonstrated notable activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. medchemexpress.com The efficacy of an antimicrobial agent against this bacterium is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. For (24S)-Cycloartane-3β,24,25-triol, a specific MIC value has been reported, indicating its potential as an antitubercular agent. medchemexpress.com

Table 1: Antitubercular Activity of (24S)-Cycloartane-3β,24,25-triol

Microorganism Strain MIC (μg/mL) Reference

While the activity against Mycobacterium tuberculosis has been specified, comprehensive studies detailing a broader antimicrobial spectrum for this compound are not widely reported in the reviewed scientific literature. Further research would be necessary to determine its efficacy against a wider range of bacteria and fungi.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. While the general class of cycloartane triterpenoids is known to possess anti-inflammatory effects, specific mechanistic insights for this compound are not detailed in the available literature. Elucidating the precise molecular targets and signaling pathways, such as the inhibition of pro-inflammatory cytokines or enzymes, would be required to understand its potential anti-inflammatory action.

Table 2: List of Compounds Mentioned

Compound Name
This compound
(24S)-Cycloartane-3β,24,25-triol
Cycloartan-24-ene-1α,2α,3β-triol
Bcl-2
Bax

Synthetic Strategies and Semisynthesis of Cycloartane 3β,24,25 Triol and Its Derivatives

Total Synthesis Approaches to Cycloartane (B1207475) Core Structures (General Context for Cycloartanes)

The total synthesis of the cycloartane skeleton is a formidable challenge due to its intricate tetracyclic system fused with a unique cyclopropane (B1198618) ring. The first formal total synthesis of the parent compound, cycloartenol (B190886), was a landmark achievement that provided a foundational context for accessing this class of molecules. rsc.org This synthesis was accomplished via a transformation from lanosterol (B1674476), which itself has been a subject of total synthesis. rsc.org

The key transformation from the lanosterol framework to the cycloartane core involves the formation of the characteristic C-9/C-19 cyclopropane ring. A key published synthesis of cycloartenol from lanosterol illustrates this complex process:

Functionalization: The process began with 3β-acetoxylanost-24-en-11-one, which was reduced and then benzoylated to protect the C-3 hydroxyl group. rsc.org

Radical-Mediated Iodination: The C-11β-alcohol was converted to a nitrite (B80452) ester. Photolysis of this ester in the presence of iodine generated an oxygen radical that abstracted a hydrogen atom from the proximate C-19 methyl group. This led to a C-19 radical, which was trapped by iodine to form a 19-iodo derivative. rsc.org

Cyclopropane Ring Formation: The crucial step involved treating the resulting γ-iodo-ketone (3β-benzoyloxy-19-iodolanost-24-en-11-one) with a strong base, such as potassium tert-butoxide. This treatment induced an intramolecular substitution reaction, where an enolate formed at C-10 attacks the C-19 carbon bearing the iodine, displacing the iodide and forging the C-9/C-19 bond to create the cyclopropane ring. rsc.org

Final Steps: Subsequent removal of the 11-keto group and deprotection of the C-3 hydroxyl furnished cycloartenol. rsc.org

This strategic approach, leveraging a readily available tetracyclic precursor and a remote functionalization to construct the strained three-membered ring, highlights the ingenuity required to access the complex cycloartane core.

Semisynthetic Modifications of Natural Cycloartane Precursors

Given the complexity of total synthesis, many researchers focus on the semisynthetic modification of cycloartane triterpenoids isolated from natural sources. These modifications aim to explore structure-activity relationships (SAR) and develop derivatives with enhanced therapeutic potential. Key sites for modification include the C-3 hydroxyl group and the extended side chain.

The hydroxyl group at the C-3 position is a common and accessible site for chemical modification, frequently targeted for esterification, such as acetylation. Studies have shown that this modification can have a significant impact on the biological activity of the resulting compound, often revealing that the free hydroxyl group is crucial for certain effects. For instance, the acetylation of cycloartane compounds isolated from Euphorbia aellenii was found to reduce their antinociceptive (pain-reducing) activities during the second phase of formalin-induced pain. This suggests that the 3β-OH group plays a role in the compound's interaction with its biological target. Further research has indicated that the presence of a free 3-OH group may be necessary for the anti-proliferative effects of certain cycloartanes.

Modification Parent Compound Derivative Observed Impact on Bioactivity
Acetylation Cycloart-25-en-3β,24-diol3β,24-O-diacetyl-cycloart-25-enReduced antinociceptive effect.
Acetylation 24-methylene-cycloartan-3β-ol3β-O-acetyl-24-methylene-cycloartanReduced antinociceptive effect.
Acetylation MonocarpinineMonoacetate derivative 5Synthesized for structural confirmation; bioactivity impact not specified. acs.org

This table summarizes findings on how C-3 position acetylation affects the biological activity of cycloartane triterpenoids based on available research.

The side chain of cycloartane triterpenoids presents another valuable target for structural modification to enhance bioactivity. The diverse functionalities and length of the side chain allow for a range of chemical transformations.

A notable example involves the semisynthesis of cytotoxic cycloartane derivatives from argentatin B, a compound that contains an oxepane (B1206615) ring within its side chain. nih.gov In one study, argentatin B acetate (B1210297) was treated with boron trifluoride etherate (BF₃-OEt₂), which catalyzed the opening of the oxepane ring. This reaction led to the formation of a new derivative, 3β,16β-Dihydroxy-cycloartan-24-one. nih.gov

Evaluation of this side-chain-modified compound revealed it possessed high cytotoxic activity against human cancer cell lines (PC-3 and HCT-15) and demonstrated remarkable selectivity for cancer cells over noncancerous cell lines. nih.gov This finding underscores the critical role of the side chain's structure in determining the biological activity and therapeutic potential of cycloartane derivatives, showing that targeted modifications can lead to significant enhancements in potency and selectivity. nih.gov

Development of Cycloartane-Type Glycosides

Glycosylation, the attachment of sugar moieties to a molecular scaffold, is a key strategy for diversifying natural products. In nature, cycloartane triterpenoids are often found as glycosides, and these sugar attachments can significantly alter their physicochemical properties and biological activities. chemistry-chemists.com The development of synthetic methods to create novel cycloartane glycosides is an active area of research.

Modern approaches often favor chemoenzymatic methods, which combine the efficiency of chemical synthesis with the high selectivity of biocatalysts. Enzymatic synthesis offers a powerful alternative to traditional chemical glycosylation, which often requires laborious protection and deprotection steps. nih.gov

Key enzymatic strategies for synthesizing triterpenoid (B12794562) glycosides include:

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule, such as a cycloartane aglycone. This process is highly regioselective and stereoselective. mdpi.com

Glycoside Hydrolases (GHs) and Glycosynthases: While glycoside hydrolases typically break down glycosidic bonds, they can be used in reverse (transglycosylation) under specific conditions. More advanced are "glycosynthases," which are engineered mutants of glycoside hydrolases that lack hydrolytic activity but can effectively synthesize glycosidic bonds. nih.gov

Cascade Reactions: Efficient one-pot enzymatic systems have been developed. For example, a bi-enzymatic cascade was used to synthesize Ganoderma triterpenoid saponins. The process first used a glycosyltransferase (BtGT_16345) to attach a single glucose unit, and then a cyclodextrin (B1172386) glucanotransferase was used to extend the sugar chain, creating a series of novel glucosides with significantly increased water solubility. mdpi.com

Structure Activity Relationship Sar Studies of Cycloartane 3β,24,25 Triol Analogs

Influence of Hydroxyl Group Stereochemistry (e.g., C-3, C-24, C-25) on Biological Activities

The position and orientation of hydroxyl (-OH) groups on the cycloartane (B1207475) scaffold are paramount to the biological activity of these molecules. Studies comparing analogs have demonstrated that the presence of a 3β-hydroxyl group is a significant feature for certain inhibitory activities. For instance, in a comparative analysis of compounds targeting myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), analogs possessing a 3β-hydroxyl group generally exhibited notable inhibitory action. nih.gov

Significance of the Cyclopropane (B1198618) Ring Integrity for Bioactivity

The defining feature of the cycloartane skeleton is the C-9,19-cyclopropane ring. This structural motif is not merely a passive component of the scaffold but is often essential for the compound's biological activities. nih.gov The inherent strain and unusual bonding of the cyclopropane ring confer a unique three-dimensional conformation to the molecule, which can be crucial for its binding to specific biological targets. unl.pt This rigid structure distinguishes cycloartanes from other tetracyclic triterpenoids like lanostanes, which lack this feature and can exhibit different biological profiles. acs.org

Contribution of Side Chain Structural Features to Pharmacological Action

The aliphatic side chain attached at C-17 of the cycloartane core is a major determinant of pharmacological action. Modifications within this chain, such as the presence, absence, and position of double bonds and hydroxyl groups, lead to significant variations in bioactivity.

A comparison of Cycloartane-3β,24,25-triol with its analogs reveals the importance of the side chain's saturation and hydroxylation pattern. For example, Cycloart-23-ene-3,25-diol and Cycloart-25-ene-3,24-diol, which differ from this compound in the side chain by the presence and location of a double bond and the arrangement of hydroxyl groups, show distinct profiles of kinase inhibition. nih.govacs.org

Specifically, Cycloart-23-ene-3,25-diol demonstrated the most promising activity against both MRCKα and MRCKβ kinases in one study, suggesting that the double bond at C-23 and the diol configuration at C-3 and C-25 are favorable for this particular activity. acs.org In contrast, this compound, with its saturated side chain and additional hydroxyl group at C-24, exhibits strong and selective inhibition of MRCKα. unl.ptresearchgate.netresearchgate.net These findings underscore that subtle changes in the side chain's structure can fine-tune the compound's potency and selectivity towards specific molecular targets.

Comparative Analysis of Different Cycloartane Analogs for Specific Mechanistic Actions (e.g., MRCKα/β inhibition)

The inhibition of myotonic dystrophy kinase-related Cdc42-binding kinases (MRCKα and MRCKβ) has emerged as a key mechanistic action for several cycloartane analogs. unl.pt Comparative studies have quantified the inhibitory potency of these compounds, revealing interesting structure-activity relationships.

An analysis of six cycloartane analogs showed that five of them inhibited MRCKα, with dissociation constants (Kd) ranging from 0.21 µM to 3.0 µM. acs.org All active compounds demonstrated a higher activity against MRCKα than against MRCKβ. nih.gov this compound itself was found to be a potent and selective inhibitor of MRCKα with a Kd of 0.25 µM (or 0.26 µM in another study). acs.orgresearchgate.net Notably, this compound was inactive against the MRCKβ isoform in the same comparative study. nih.gov

The table below summarizes the MRCKα and MRCKβ kinase inhibition data for this compound and several of its analogs.

Compound NameMRCKα Inhibition (Kd, µM)MRCKβ Inhibition (Kd, µM)
Cycloart-23-ene-3,25-diol0.214.7
This compound0.25Inactive
Cycloart-25-ene-3,24-diol0.361.10
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid3.03.2
24,25-Dihydroxycycloartan-3-one2.19.8
Hydroxycycloart-23-en-3-one,25InactiveNot Reported

Data sourced from a kinase inhibition study investigating cycloartane analogs. nih.govacs.org

This comparative analysis clearly illustrates the structural nuances that govern the inhibitory activity and selectivity of cycloartane analogs. The presence of a 3β-hydroxyl group combined with specific side chain features, as seen in this compound and Cycloart-23-ene-3,25-diol, appears to be favorable for potent MRCKα inhibition. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Cycloartane 3β,24,25 Triol

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating Cycloartane-3β,24,25-triol from the complex matrices of natural extracts. This separation is crucial for accurate identification and subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile or semi-volatile compounds. For high-molecular-weight triterpenoids like this compound, derivatization is typically required to increase volatility and thermal stability. This process often involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the compound can be analyzed by GC-MS, which provides information on its retention time for identification and a mass spectrum that offers a unique fragmentation pattern, acting as a molecular fingerprint. While specific GC-MS studies focusing exclusively on this compound are not extensively detailed in the literature, the technique is widely applied for the analysis of related triterpenes and sterols in plant extracts. acs.org For instance, High-Resolution GC-MS (HR-GCMS) has been successfully used to identify related compounds like cycloartane-3β, 25-diol. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound, as it typically does not require derivatization. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are used to separate the compound from other phytochemicals. tut.ac.za

The separated compound is then introduced into a mass spectrometer, often using electrospray ionization (ESI) in positive mode (ESI+), which is well-suited for polar molecules. tut.ac.za High-Resolution Mass Spectrometry (HR-ESI-MS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. tut.ac.zafao.org Tandem mass spectrometry (LC-MS/MS) can further aid in structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.gov

Table 1: Examples of LC-MS Systems Used in the Analysis of Cycloartane (B1207475) Triterpenoids

Component System Example Source
UHPLC System Thermo Scientific Ultimate 3000 Dionex tut.ac.za
Column Acclaim RSLC 120, C18, 2.2 μm, 2.1 × 100 mm tut.ac.za
Mass Spectrometer Bruker Daltonics Compact QTOF with ESI+ tut.ac.za

| Mass Spectrometer | Esquire 3000plus LC-MS instrument | sci-hub.ru |

High-Performance Thin Layer Chromatography (HPTLC) is a valuable technique for the qualitative and quantitative analysis of phytochemicals in plant extracts. While specific HPTLC methods for the quantification of this compound are not widely published, the technique is used to analyze extracts from plants known to contain this compound, such as Euphorbia neriifolia. researchgate.netijpsonline.comresearchgate.net

The method involves spotting the extract on a pre-coated HPTLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in a suitable solvent system. researchgate.net After development, the plate is dried, and the separated compounds are visualized under UV light or by spraying with a derivatizing agent. Densitometric analysis can then be performed for quantification. researchgate.net This technique is noted for being simple, specific, precise, and accurate for the analysis of complex herbal extracts. researchgate.netresearchgate.net

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching ~3400 (broad)
Alkyl (C-H) Stretching ~2850-2960
Carbonyl (C=O) Stretching Not expected

| Carbon-Oxygen (C-O) | Stretching | ~1000-1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions. sci-hub.ru This absorption is dependent on the presence of chromophores, which are typically functional groups containing multiple bonds or lone pairs of electrons (e.g., C=C, C=O, aromatic rings).

The structure of this compound consists primarily of saturated carbon-carbon and carbon-hydrogen bonds, along with hydroxyl groups. It lacks conjugated systems or significant chromophores that would absorb light in the 200-800 nm range. researchgate.netnih.gov Therefore, UV-Vis spectroscopy is generally not a suitable or informative technique for the direct structural confirmation or quantitative analysis of this specific compound.

Optical Rotation Measurements

Optical rotation is a crucial physical property used in the characterization of chiral molecules like this compound. This technique measures the rotation of plane-polarized light as it passes through a solution of the compound, providing insights into its stereochemistry. The specific rotation is a characteristic value for a given compound under defined conditions of temperature, solvent, and wavelength.

For cycloartane-type triterpenoids, optical rotation values are instrumental in confirming their structural elucidation and absolute configuration. For instance, a study on cycloartane-type triterpenoids isolated from Curculigo orchioides reported specific rotation values that were key in determining the structures of new compounds. acs.orgnih.gov In one case, the optical rotation of a newly isolated compound was measured as +3.5 (c 0.5, methanol), which, due to its similar polarity to other known compounds from the same source, aided in its structural determination. acs.orgnih.gov The comparison of specific rotation with standard samples after acid hydrolysis has also been used to confirm the identity of sugar moieties in cycloartane glycosides. nih.gov

Bioanalytical Assays for Mechanistic Investigations

Understanding the biological mechanisms of action of this compound necessitates the use of specialized bioanalytical assays. These assays provide critical data on how the compound interacts with its molecular targets and affects cellular functions.

Ligand-Kinase Binding Assays for Target Interaction

Ligand-kinase binding assays are powerful tools for identifying and characterizing the interaction of small molecules with specific kinases. In the case of this compound, these assays have been pivotal in identifying its selective inhibitory activity against myotonic dystrophy protein kinase-related CDC42-binding kinase α (MRCKα). nih.govnih.govresearchgate.net

A comprehensive kinase inhibition study utilizing competition binding assays screened this compound against a panel of 451 kinases. nih.govnih.govresearchgate.net The results demonstrated a strong and selective inhibition of MRCKα with a dissociation constant (Kd) of 0.26 μM. nih.govnih.gov This selectivity is particularly noteworthy given the large number of kinases tested. nih.govnih.govresearchgate.net

The methodology for these assays often involves the use of streptavidin-coated magnetic beads treated with biotinylated small molecule ligands to create affinity resins. nih.gov Kinases, either fused to T7 phage strains or produced in HEK-293 cells and tagged with DNA for qPCR detection, are then introduced to assess binding competition with the test compound. nih.gov The potent and selective inhibition of MRCKα by this compound, as revealed by these assays, highlights its potential as a targeted therapeutic agent, particularly in the context of diseases where MRCKα is implicated, such as prostate cancer. nih.govnih.govresearchgate.netresearchgate.net

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Dissociation Constant (Kd) Number of Kinases Screened Reference
MRCKα 0.26 μM 451 nih.govnih.gov

Cell-Based Functional Assays (e.g., Rhodamine 123 efflux for MDR reversal)

While direct evidence for the use of Rhodamine 123 efflux assays with this compound is not present in the provided search results, this type of assay is a standard method to investigate the potential of a compound to reverse multidrug resistance (MDR). MDR is a significant challenge in cancer chemotherapy and is often mediated by efflux pumps like P-glycoprotein (P-gp). mdpi.com

The Rhodamine 123 efflux assay measures the intracellular accumulation of the fluorescent dye Rhodamine 123, a known P-gp substrate. mdpi.comresearchgate.net In cells overexpressing P-gp, the dye is actively pumped out, resulting in low fluorescence. mdpi.com An effective MDR reversal agent will inhibit P-gp, leading to increased intracellular accumulation of Rhodamine 123 and, consequently, higher fluorescence. mdpi.com This assay is crucial for identifying compounds that can sensitize drug-resistant cancer cells to chemotherapeutic agents. Given the anticancer properties of other cycloartane triterpenoids, investigating the effect of this compound on P-gp-mediated efflux using the Rhodamine 123 assay would be a logical step in elucidating its full therapeutic potential.

Molecular Docking and In Silico Studies for Target Interaction Prediction

Molecular docking and other in silico methods are invaluable computational tools for predicting and analyzing the binding interactions between a ligand, such as this compound, and its protein target. These studies can provide detailed insights into the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity.

For the broader class of cycloartane triterpenoids, molecular docking studies have been successfully employed to understand their interactions with various enzymes. For example, in silico investigations of cycloartane derivatives from Cimicifuga dahurica revealed their binding modes with soluble epoxide hydrolase (sEH). nih.govresearchgate.net These studies calculated stable binding energies and identified key amino acid residues, such as Trp336 and Tyr466, as vital for the inhibitory activity of certain compounds. researchgate.net Similarly, molecular docking has been used to predict the binding patterns of cycloartane triterpenoids with carbonic anhydrase II, showing good binding scores and interactions with the active site zinc ion or key residues like Thr199. nih.gov

Although a specific molecular docking study for this compound with its identified target, MRCKα, was not found in the search results, the successful application of these computational methods to other cycloartane triterpenoids suggests their utility in further characterizing the binding mechanism of this compound and guiding the design of more potent analogs.

Future Research Directions and Translational Perspectives for Cycloartane 3β,24,25 Triol

Exploration of Novel Biological Targets and Signaling Pathways Beyond Current Findings

Current research has identified Cycloartane-3β,24,25-triol as a potent and selective inhibitor of myotonic dystrophy-related CDC42-binding kinase α (MRCKα). nih.govnih.gov This kinase is implicated in regulating cellular processes that, when dysregulated, can lead to cancer cell formation. nih.govnih.gov The compound's ability to inhibit MRCKα was demonstrated with a dissociation constant (Kd50) of 0.26 μM in a screen against 451 kinases, highlighting its selectivity. nih.govnih.gov This inhibition is linked to the observed reduction in the viability of prostate cancer cell lines, PC-3 and DU145. nih.govnih.gov

Future investigations should aim to look beyond MRCKα to uncover additional molecular targets. The broad bioactivities of the cycloartane (B1207475) class, including anti-inflammatory, antiviral, and immunoregulatory effects, suggest that this compound may interact with multiple signaling pathways. researchgate.netnih.gov For instance, other cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through the mitochondrial signaling pathway. spandidos-publications.com Research could explore whether this compound also modulates apoptosis-related proteins such as those in the B-cell lymphoma 2 (Bcl-2) family or caspases, similar to other compounds in its class. researchgate.net Investigating its impact on inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, could reveal mechanisms for potential anti-inflammatory applications.

Development of Advanced Synthetic Methodologies for Structure-Activity Optimization and Analog Discovery

The availability of this compound from natural sources can be limited, necessitating the development of efficient synthetic and semi-synthetic methods for its production and the generation of analogs. Biotransformation represents a promising avenue; for example, the fungus Glomerella fusarioides has been shown to convert cycloartenol (B190886) into this compound. researchgate.netnih.gov This method offers a potentially scalable and stereoselective route to the natural product.

Furthermore, advanced synthetic strategies can be employed for structure-activity relationship (SAR) studies. By starting with more abundant natural cycloartanes, chemical modifications can be systematically introduced to the this compound scaffold. researchgate.net Key areas for modification could include the hydroxyl groups at positions 3, 24, and 25, as well as the cyclopropane (B1198618) ring and the side chain. These efforts would aim to create a library of analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov Such studies are crucial for optimizing the compound as a lead for drug development. benthamdirect.com

Investigation of Synergistic Effects with Established Therapeutic Agents in Preclinical Models

A key strategy in modern drug development, particularly in oncology, is combination therapy. Investigating the synergistic effects of this compound with established chemotherapeutic agents or targeted therapies could reveal enhanced treatment efficacy and potentially overcome drug resistance. Preclinical studies have already established its cytotoxic effects against prostate cancer cell lines PC-3 and DU145, with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively. nih.govnih.gov

Future preclinical research should focus on in vitro and in vivo models to assess the combination of this compound with standard-of-care drugs for prostate cancer, such as taxanes (e.g., docetaxel) or androgen receptor signaling inhibitors. dntb.gov.ua These studies would evaluate whether the combination leads to a synergistic reduction in cancer cell proliferation, induction of apoptosis, and inhibition of tumor growth in animal models. The goal is to determine if this compound can lower the required dosage of conventional drugs, thereby reducing toxicity and side effects.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Elucidating Biological Roles

To gain a deeper, unbiased understanding of the biological roles of this compound, the application of "omics" technologies is essential. Proteomics can be used to identify the full spectrum of protein targets that bind to the compound, confirming known interactions like with MRCKα and uncovering novel ones. It can also map the global changes in protein expression and post-translational modifications within cells following treatment, providing a comprehensive view of the altered signaling networks.

Metabolomics, the study of small molecule metabolites, can reveal how this compound affects cellular metabolism. By analyzing the metabolic fingerprints of cells treated with the compound, researchers can identify specific metabolic pathways that are perturbed. This could uncover novel mechanisms of action, particularly in cancer cells which often exhibit altered metabolism. Integrating data from both proteomics and metabolomics would provide a powerful, systems-level understanding of the compound's biological effects, guiding further hypothesis-driven research.

Emerging Research Areas in Cycloartane Natural Products Chemistry and Bioactivity

The field of cycloartane natural products is continually expanding, with new compounds being isolated and characterized from diverse plant sources. researchgate.netnih.gov Recent research has uncovered cycloartanes with unique structural modifications, such as seco-cycloartanes and nortriterpenoids, which exhibit interesting biological activities, including anti-inflammatory and cytotoxic effects. nih.gov

Emerging research is focusing on a wider range of therapeutic areas for this class of compounds, including anti-aging, antioxidant, and antiarrhythmic activities. nih.gov The structural complexity and chemical diversity of cycloartanes make them a rich source for new drug leads. researchgate.net Continued exploration of novel cycloartane scaffolds from nature, coupled with modern biological screening techniques, will undoubtedly uncover new therapeutic applications. The study of this compound is part of this broader effort to harness the therapeutic potential of this fascinating class of natural products.

Q & A

Q. What are the primary natural sources and extraction methodologies for Cycloartane-3β,24,25-triol?

this compound is primarily isolated from plants in the Euphorbia genus (e.g., E. hirta and E. pterococca) and Thalictrum fortunei. Extraction involves solvent-based methods:

  • Solvents : Acetone, dichloromethane, or methanol for maceration or Soxhlet extraction.
  • Fractionation : Silica gel column chromatography followed by HPLC for purification .
  • Validation : Structural confirmation via NMR (¹H, ¹³C) and HR-ESI-MS, with acid hydrolysis for glycoside derivatives .

Q. How is the purity and structural identity of this compound validated in experimental settings?

  • Purity : Assessed via HPLC (e.g., HP-101 or Chiral columns) with ≥95% purity thresholds .
  • Structural Elucidation :
    • NMR : Cyclopropane methylene signals (δ 0.21–0.48 ppm) and hydroxyl groups.
    • HR-ESI-MS : Molecular ion peaks (e.g., [M−H]⁻ at m/z 1101.5763 for glycosides).
    • Acid Hydrolysis : For glycosidic bonds, followed by GC analysis of monosaccharides .

Q. What preliminary bioactivity profiles have been reported for this compound?

  • Anticancer : Inhibits MRCKα kinase (IC₅₀ < 1 µM) and reduces viability of prostate cancer cell lines (PC-3, DU145) in MTT assays .
  • Antimicrobial : MIC of 32 µg/mL against Mycobacterium tuberculosis .
  • Anti-inflammatory : Dose-dependent suppression of TPA-induced edema in murine models .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-prostate cancer activity?

  • Kinase Selectivity : Inhibits MRCKα (critical for cytoskeletal reorganization in metastasis) with >10-fold selectivity over 450+ kinases in competitive binding assays .
  • Cytotoxicity : Reduces PC-3 and DU145 viability via apoptosis (Annexin V/PI staining) and caspase-3 activation .
  • Experimental Design : Use kinase profiling panels and isobologram analysis for synergy with taxanes .

Q. How do structural modifications of this compound impact its bioactivity?

  • Biotransformation : Fungal metabolism (e.g., Glomerella fusarioides) introduces hydroxyl or methoxy groups at C-24/C-25, altering cytotoxicity .
  • Glycosylation : Sugar moieties (e.g., β-D-glucopyranosyl) enhance solubility but may reduce membrane permeability .
  • Methodology : Compare IC₅₀ values of derivatives in parallel assays to establish structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported cytotoxicity across cell lines?

  • Case Study : this compound shows toxicity in A549 (lung) and HCT (colon) cells but not in non-cancerous HEK293 .
  • Approach :
    • Validate assay conditions (e.g., serum concentration, exposure time).
    • Perform transcriptomic profiling to identify cell-specific targets.
    • Use 3D spheroid models to mimic in vivo heterogeneity .

Q. What biotransformation pathways generate this compound derivatives?

  • Fungal Metabolism : Glomerella fusarioides oxidizes cycloartenol to yield 3β,24,25-triol via intermediates like 24-hydroxycycloart-25-en-3-one .
  • Analytical Tools : LC-MS/MS to track metabolite formation and NMR to assign stereochemistry (e.g., 24R vs. 24S configurations) .

Q. Can this compound synergize with other triterpenoids in anticancer regimens?

  • Evidence : Co-administration with taxanes or cycloartane-24-ene-1α,2α,3β-triol (from Commiphora myrrha) shows additive effects in prostate cancer models .
  • Methodology : Isobologram analysis and Chou-Talalay combination indices to quantify synergy .

Q. What methodologies are used to study apoptosis induction by this compound?

  • Flow Cytometry : Annexin V/PI staining for early/late apoptosis.
  • Western Blotting : Caspase-3/9 cleavage and PARP degradation.
  • Transcriptomics : RNA-seq to identify pro-apoptotic genes (e.g., BAX, PUMA) .

Q. How are glycosylated derivatives of this compound synthesized and characterized?

  • Isolation : From Thalictrum fortunei using ethanol extraction and reverse-phase HPLC .
  • Synthesis : Enzymatic glycosylation (e.g., glycosyltransferases) or chemical coupling (e.g., Koenigs-Knorr reaction).
  • Bioactivity : Glycosides often show reduced cytotoxicity but improved pharmacokinetics .

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